molecular formula C9H14ClNO2S B1457932 2-(Propanesulfonyl)aniline hcl CAS No. 76697-54-6

2-(Propanesulfonyl)aniline hcl

Cat. No.: B1457932
CAS No.: 76697-54-6
M. Wt: 235.73 g/mol
InChI Key: JCZWMVOWZZHONS-UHFFFAOYSA-N
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Description

2-(Propanesulfonyl)aniline hydrochloride is a chemical compound with the molecular formula C9H14ClNO2S and a molecular weight of 235.73 g/mol . . This compound is typically used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

2-(Propanesulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-(Propanesulfonyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propanesulfonyl)aniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

2-(Propanesulfonyl)aniline hydrochloride can be compared with other similar compounds such as:

    2-(Propanesulfonyl)aniline: The non-hydrochloride form of the compound.

    2-(Methylsulfonyl)aniline: A similar compound with a methyl group instead of a propyl group.

    2-(Ethanesulfonyl)aniline: A compound with an ethyl group instead of a propyl group.

The uniqueness of 2-(Propanesulfonyl)aniline hydrochloride lies in its specific sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

2-(Propanesulfonyl)aniline hydrochloride (CAS No. 76697-54-6) is a sulfonamide derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by a propanesulfonyl group attached to an aniline structure, which may confer unique interactions with biological targets.

  • Molecular Formula : C9H12ClN
  • Molecular Weight : 175.65 g/mol
  • Physical State : White crystalline powder
  • Solubility : Soluble in water and organic solvents

The biological activity of 2-(Propanesulfonyl)aniline HCl is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways such as cytochrome P450, which plays a crucial role in drug metabolism and detoxification processes.
  • Modulation of Signaling Pathways : The compound can influence cell signaling pathways, affecting processes such as apoptosis and oxidative stress response by altering gene expression profiles .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated its capacity to induce differentiation in cancer cell lines, such as acute myeloid leukemia (AML) cells. The compound was evaluated for its ability to upregulate CD11b expression, a marker associated with myeloid differentiation, showing promising results at concentrations around 10 µM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models .

Study 1: Anticancer Activity in AML

A detailed study assessed the effect of this compound on AML cells. The compound was tested for its ability to induce differentiation and apoptosis. Results indicated a significant increase in CD11b expression after treatment, suggesting potential therapeutic applications in leukemia management .

Study 2: Enzyme Interaction Analysis

A biochemical analysis revealed that this compound interacts with cytochrome P450 enzymes, leading to altered metabolic pathways. This interaction was quantified using kinetic assays, demonstrating competitive inhibition characteristics .

Dosage Effects and Toxicity

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects on cellular function and metabolic activity were observed.
  • High Doses : Toxicity was noted at elevated concentrations, highlighting the need for careful dosage consideration in therapeutic applications .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of differentiation in AML cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionInteraction with cytochrome P450

Properties

IUPAC Name

2-propylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-2-7-13(11,12)9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZWMVOWZZHONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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